![molecular formula C13H13NO2 B1529826 [2-(Benzyloxy)pyridin-3-yl]methanol CAS No. 329980-39-4](/img/structure/B1529826.png)
[2-(Benzyloxy)pyridin-3-yl]methanol
Vue d'ensemble
Description
“[2-(Benzyloxy)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 329980-39-4 . It has a molecular weight of 215.25 . The IUPAC name for this compound is [2- (benzyloxy)-3-pyridinyl]methanol .
Molecular Structure Analysis
The InChI code for “[2-(Benzyloxy)pyridin-3-yl]methanol” is 1S/C13H13NO2/c15-9-12-7-4-8-14-13 (12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“[2-(Benzyloxy)pyridin-3-yl]methanol” is a liquid at room temperature . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of pyridine derivatives, similar to "[2-(Benzyloxy)pyridin-3-yl]methanol", is in the field of corrosion inhibition. A study by Ma et al. (2017) explored the effectiveness of triazole derivatives, including those with pyridine segments, as corrosion inhibitors for mild steel in acidic environments. The research found that these compounds could adsorb onto the mild steel surface, providing a protective layer that significantly reduces corrosion. This application is particularly important in industries where metal durability is crucial, such as in construction and automotive manufacturing (Ma, Qi, He, Tang, & Lu, 2017).
Organic Synthesis and Catalysis
In organic synthesis, pyridine derivatives are valuable for their role in facilitating various chemical transformations. Ágai et al. (2004) developed a benign and scalable synthesis method for benzylpiperidines using aryl(pyridin-yl)methanols, demonstrating the versatility of pyridine derivatives in synthesizing complex organic molecules. This methodology is noted for its environmental friendliness and scalability, making it suitable for industrial applications (Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004).
Coordination Chemistry and Material Science
Pyridine derivatives also find applications in coordination chemistry and material science, where they are used to synthesize complex metal-organic frameworks (MOFs) and coordination compounds. Bourosh et al. (2018) reported on iron(II) complexes involving pyridine hemiacetals, showcasing their structural and physicochemical properties. These complexes have potential applications in catalysis, magnetic materials, and as precursors for the synthesis of novel materials (Bourosh, Bulhac, Covaci, Zubareva, & Mitina, 2018).
Bioreduction and Green Chemistry
In the realm of bioreduction and green chemistry, Xu et al. (2017) explored the enantioselective bioreduction of prochiral 2-benzoylpyridine derivatives to produce chiral alcohols. This study highlights the use of whole-cell biocatalysts for achieving high enantioselectivity and conversion rates, emphasizing the role of pyridine derivatives in developing sustainable chemical processes (Xu, Zhou, Zhao, Xia, Liu, Xu, He, Wu, & Zhang, 2017).
Luminescent Materials
Furthermore, pyridine derivatives are used in the synthesis of luminescent materials, as illustrated by Jiang et al. (2004), who synthesized Zn and Cd coordination polymers with strong fluorescence properties. These materials have potential applications in optoelectronics, sensing, and light-emitting devices (Jiang, Yu, Jiao, Wang, Li, Wang, & Cui, 2004).
Safety and Hazards
The safety information available indicates that “[2-(Benzyloxy)pyridin-3-yl]methanol” is potentially harmful. The hazard statements associated with this compound are H315, H319, and H335 . These codes indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONJZABLQMXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



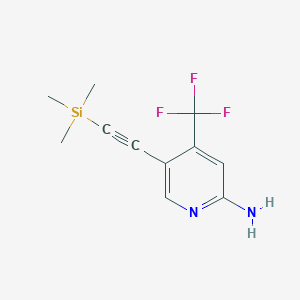

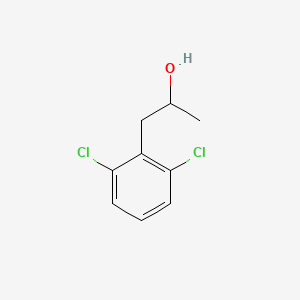
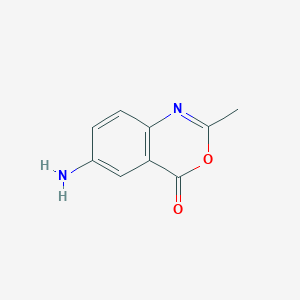
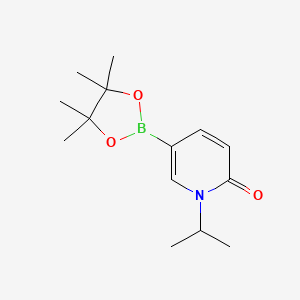
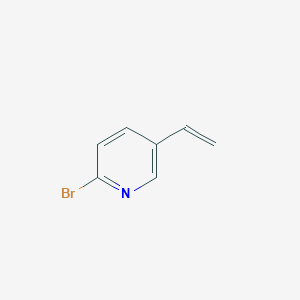

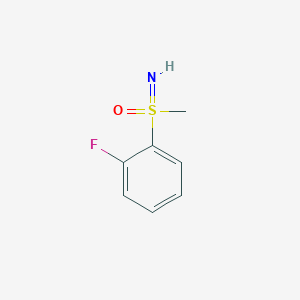
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
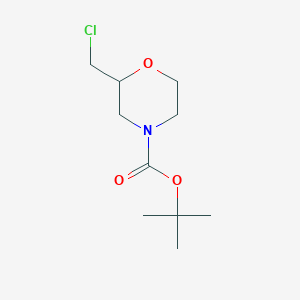
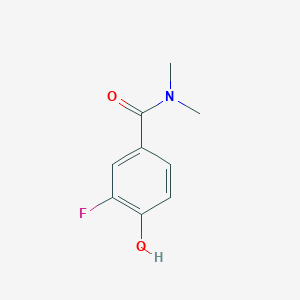

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)